molecular formula C5H10N2O B584773 N-Nitrosopiperidine-d4 CAS No. 99389-11-4

N-Nitrosopiperidine-d4

Cat. No.: B584773
CAS No.: 99389-11-4
M. Wt: 118.172
InChI Key: UWSDONTXWQOZFN-CQOLUAMGSA-N
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Description

N-Nitrosopiperidine-d4 is a deuterated form of N-Nitrosopiperidine, a nitrosamine compound. Nitrosamines are known for their carcinogenic properties and are found in various environmental sources, including tobacco smoke, certain foods, and industrial processes. This compound is often used as an internal standard in analytical chemistry due to its stable isotopic labeling, which allows for precise quantification in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosopiperidine-d4 can be synthesized through the nitrosation of piperidine-d4. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitrosamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and the use of advanced purification techniques to obtain high-purity this compound. The production process must adhere to strict safety and environmental regulations due to the carcinogenic nature of nitrosamines.

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopiperidine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-nitroso derivatives.

    Reduction: Formation of piperidine-d4.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Nitrosopiperidine-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of nitrosamines in various samples.

    Toxicology Studies: Employed in studies to understand the metabolism and carcinogenicity of nitrosamines.

    Environmental Monitoring: Used to detect and quantify nitrosamines in environmental samples such as water and air.

    Pharmaceutical Research: Utilized in the development and validation of analytical methods for drug testing.

Mechanism of Action

N-Nitrosopiperidine-d4 exerts its effects through metabolic activation. The compound undergoes α-hydroxylation, primarily catalyzed by cytochrome P450 enzymes, to form α-hydroxy this compound. This intermediate can further react to form DNA adducts, leading to mutagenesis and carcinogenesis. The primary molecular targets include DNA, where the formation of adducts can result in mutations and potentially cancer.

Comparison with Similar Compounds

N-Nitrosopiperidine-d4 is similar to other nitrosamines such as N-Nitrosopyrrolidine, N-Nitrosodimethylamine, and N-Nitrosodiethylamine. it is unique due to its deuterated form, which provides advantages in analytical applications. The deuterium atoms in this compound make it an ideal internal standard for mass spectrometry, allowing for accurate quantification and differentiation from non-deuterated analogs.

List of Similar Compounds

  • N-Nitrosopyrrolidine
  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine
  • N-Nitrosodibutylamine

This compound stands out due to its specific use in analytical chemistry and its stable isotopic labeling, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

2,2,6,6-tetradeuterio-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDONTXWQOZFN-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCC(N1N=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858207
Record name 1-Nitroso(2,2,6,6-~2~H_4_)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99389-11-4
Record name 1-Nitroso(2,2,6,6-~2~H_4_)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitrosopiperidine-d4
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